(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine
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Overview
Description
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine typically involves the reaction of a suitable aziridine precursor with a sulfonylating agent. One common method is the reaction of (2S)-2-phenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are typically substituted amines, thiols, or alcohols.
Oxidation: Sulfoxides or sulfones are the primary products.
Reduction: Amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a precursor for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine depends on its specific application. In general, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. The sulfonyl group can enhance the electrophilicity of the aziridine ring, facilitating reactions with various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(4-methylphenyl)sulfonyl-2-methylaziridine
- (2S)-1-(4-methylphenyl)sulfonyl-2-ethylaziridine
- (2S)-1-(4-methylphenyl)sulfonyl-2-propylaziridine
Uniqueness
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is unique due to the presence of both the phenyl and sulfonyl groups, which can significantly influence its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCTOOXSUPLAW-AAFJCEBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947265 |
Source
|
Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24395-14-0 |
Source
|
Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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